Cas no 13087-13-3 (2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide)
2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide Chemical and Physical Properties
Names and Identifiers
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- 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide
- 1-oxido-6-(3-oxidobenzofurazan-3-ium-5-yl)oxy-benzofurazan-1-ium
- 3-oxido-5-[(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-3-ium
- 1-oxido-6-[(1-oxido-[2,1,3]benzoxadiazol-1-ium-6-yl)oxy]-[2,1,3]benzoxadiazol-1-ium
- 6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate
- 13087-13-3
-
- Inchi: 1S/C12H6N4O5/c17-15-11-5-7(1-3-9(11)13-20-15)19-8-2-4-10-12(6-8)16(18)21-14-10/h1-6H
- InChI Key: LGORGFRFTJOJMT-UHFFFAOYSA-N
- SMILES: O(C1C=CC2C(C=1)=[N+]([O-])ON=2)C1C=CC2C(C=1)=[N+]([O-])ON=2
Computed Properties
- Exact Mass: 286.03388
- Monoisotopic Mass: 286.03381930g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 112Ų
Experimental Properties
- PSA: 115.17
2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1263492-100mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 100mg |
$420 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1263492-500mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 500mg |
$1715 | 2024-06-05 | |
| 1PlusChem | 1P01F46X-100mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 100mg |
$247.00 | 2023-12-22 | |
| 1PlusChem | 1P01F46X-500mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 500mg |
$1132.00 | 2023-12-22 | |
| A2B Chem LLC | AX84089-100mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 100mg |
$210.00 | 2024-04-20 | |
| A2B Chem LLC | AX84089-500mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 500mg |
$1020.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1263492-100mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 100mg |
$440 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1263492-500mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 500mg |
$1815 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1263492-100mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 100mg |
$440 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1263492-500mg |
6-[(3-Oxido-2,1,3-benzoxadiazol-3-ium-5-yl)oxy]-2,1,3-benzoxadiazol-1-ium-1-olate |
13087-13-3 | 90% | 500mg |
$1815 | 2025-02-24 |
2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide
Introduction to 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide (CAS No. 13087-13-3)
2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide, identified by the Chemical Abstracts Service Number (CAS No.) 13087-13-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzoxadiazole family, a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide make it a promising candidate for further exploration in drug discovery and therapeutic development.
The molecular structure of this compound consists of two benzoxadiazole units linked by an oxygen bridge at the 5-position of each ring. This connectivity introduces a rigid framework with potential for selective interactions with biological targets. The presence of multiple nitrogen atoms in the benzoxadiazole moiety enhances its ability to engage in hydrogen bonding and coordinate with metal ions, which are critical for many enzymatic and non-enzymatic processes.
In recent years, 2,1,3-Benzoxadiazole derivatives have been extensively studied for their pharmacological properties. The compound 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide has shown particular promise in preclinical studies as a modulator of various cellular pathways. Its ability to interact with proteins and enzymes has led to investigations into its potential as an anti-inflammatory agent and an antioxidant. Additionally, its structural motif is reminiscent of natural products known to exhibit immunomodulatory effects.
One of the most compelling aspects of 2,1,3-Benzoxadiazole derivatives is their versatility in chemical modification. The oxygen bridge and nitrogen-rich core provide multiple sites for functionalization, allowing chemists to tailor the properties of these molecules for specific biological applications. Researchers have synthesized numerous analogs of 2,1,3-Benzoxadiazole, 5,5'-oxybis-, 3,3'-dioxide to optimize its solubility, bioavailability, and target specificity. These efforts have resulted in several compounds entering clinical trials for conditions ranging from neurodegenerative disorders to cancer.
The pharmacological activity of 2,1,3-Benzoxadiazole derivatives is often attributed to their ability to inhibit or activate certain enzymes and receptors. For instance, some derivatives have been found to block the activity of kinases involved in cell proliferation and survival. Others have demonstrated efficacy in reducing oxidative stress by scavenging reactive oxygen species. These mechanisms make them attractive candidates for treating diseases characterized by aberrant cell signaling or excessive inflammation.
Recent advances in computational chemistry have further accelerated the discovery process for 2,1,3-Benzoxadiazole derivatives like 2,1,3-Benzoxadiazole-5methyl-4H-benzothiadiazine-6-carboxylic acid hydrazide CAS No:66859-40-9. Molecular modeling techniques allow researchers to predict the binding affinities and interactions of these compounds with biological targets before conducting expensive wet-lab experiments. This high-throughput virtual screening has identified several promising candidates for further validation in vitro and in vivo.
The synthesis of 2H-benzothiazin-4-one CAS No:1004990-86-9, a related benzothiadiazine derivative that shares structural similarities with benzoxadiazoles due to its fused heterocyclic system containing sulfur atoms as well as oxygen atoms making it useful as an intermediate material in organic synthesis has also been optimized recently. These synthetic strategies have enabled the production of complex derivatives with improved pharmacokinetic profiles.
In conclusion,2H-chromeno[4',5':4'',5'']thiophene CAS No:1004990-86-9, which structurally resembles benzothiadiazines but incorporates a thiophene ring instead into its core structure is a testament to the ongoing innovation in heterocyclic chemistry applied towards drug discovery applications .The exploration into novel heterocyclic scaffolds continues at an unprecedented pace as scientists seek more effective treatments for complex diseases .The continued study on compounds such as 2-chloro-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)benzamide CAS No:557006-36-7 will undoubtedly lead to new therapeutic breakthroughs .With advancements in synthetic methodologies ,computational modeling ,and biochemical assays ,the future looks bright for harnessing nature-inspired molecules like those derived from benzoxadiazoles .
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